molecular formula C12H9FN2O B8563441 (2-Amino-5-fluorophenyl)(pyridin-2-yl)methanone

(2-Amino-5-fluorophenyl)(pyridin-2-yl)methanone

Cat. No. B8563441
M. Wt: 216.21 g/mol
InChI Key: FKWJPVNSXFMWMG-UHFFFAOYSA-N
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Description

(2-Amino-5-fluorophenyl)(pyridin-2-yl)methanone is a useful research compound. Its molecular formula is C12H9FN2O and its molecular weight is 216.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Amino-5-fluorophenyl)(pyridin-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Amino-5-fluorophenyl)(pyridin-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(2-Amino-5-fluorophenyl)(pyridin-2-yl)methanone

Molecular Formula

C12H9FN2O

Molecular Weight

216.21 g/mol

IUPAC Name

(2-amino-5-fluorophenyl)-pyridin-2-ylmethanone

InChI

InChI=1S/C12H9FN2O/c13-8-4-5-10(14)9(7-8)12(16)11-3-1-2-6-15-11/h1-7H,14H2

InChI Key

FKWJPVNSXFMWMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(=O)C2=C(C=CC(=C2)F)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a −78° C. solution of 2-amino-5-fluoro-N-methoxy-N-methylbenzamide (9.40 g, 47.4 mmol) in THF (39.5 mL) was added isopropylmagnesium chloride 2.0M in THF (47.4 mL, 94.8 mmol) at −40° C. The solution was allowed to rise to −10° C. over 40 min then was lowered back to −40° C. in an acetonitrile/dry ice bath. To the cooled mixture was added 2-pyridylmagnesium bromide, 0.25M in THF (209 mL, 52.2 mmol) and the mixture was allowed to warm to rt. After 22 h, the reaction was diluted with DCM (200 mL) and quenched with satd ammonium chloride solution (200 mL). The aq layer was extracted with DCM (2×100 mL). The organic extract was dried over Na2SO4. The solution was filtered and concentrated in vacuo. The crude material was purified by silica gel column chromatography eluting with a gradient of 0% to 100% EtOAc in hexane, to provide (2-amino-5-fluorophenyl)(pyridin-2-yl)methanone as orange solid: 1H NMR (400 MHz, DMSO-d6) δ ppm 8.65-8.72 (1H, m), 8.02 (1H, td, J=7.7, 1.8 Hz), 7.79 (1H, dt, J=7.8, 1.0 Hz), 7.60 (1H, ddd, J=7.6, 4.9, 1.2 Hz), 7.29-7.36 (1H, m), 7.18-7.29 (3H, m), 6.88 (1H, dd, J=9.2, 4.7 Hz); LC-MS (ESI) m/z 217.0 [M+H]+.
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
39.5 mL
Type
solvent
Reaction Step One
Name
Quantity
47.4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
209 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

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